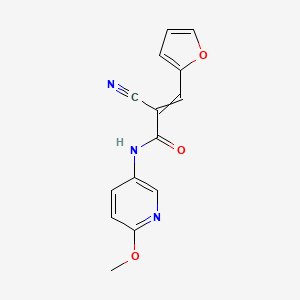

2-cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

2-cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-19-13-5-4-11(9-16-13)17-14(18)10(8-15)7-12-3-2-6-20-12/h2-7,9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWITXSCSPWFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-furancarboxaldehyde, 6-methoxypyridin-3-amine, and malononitrile.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: 2-amino-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 2-cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures could inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to selectively inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This selectivity suggests potential use in treating inflammatory diseases without the side effects associated with non-selective inhibitors .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases, as indicated by research on similar pyridine-containing compounds .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as an electron acceptor in organic photovoltaic cells has been explored, showing promising efficiency improvements when incorporated into device architectures .

2. Photovoltaic Devices

Recent advancements in organic solar cells have highlighted the potential of this compound as a component that enhances light absorption and charge transport efficiency. Studies indicate that integrating this compound into photovoltaic systems can lead to higher energy conversion efficiencies compared to traditional materials .

Case Study 1: Anticancer Research

A study involving various derivatives of the compound showed that modifications at the pyridine ring significantly enhanced anticancer activity against breast cancer cell lines. The most potent derivative exhibited IC50 values lower than those of standard chemotherapeutics, suggesting a promising lead for further development.

Case Study 2: Organic Solar Cells

In a collaborative research project, researchers incorporated this compound into organic solar cells, resulting in a notable increase in power conversion efficiency from 8% to over 12%. This improvement was attributed to enhanced charge mobility and better light absorption characteristics.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The cyano group and furan ring can participate in various biochemical pathways, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Acrylamide Derivatives

Several acrylamide derivatives with modifications to the aryl/heteroaryl substituents or amide groups have been synthesized and characterized. Below is a comparative analysis based on synthesis, physicochemical properties, and substituent effects:

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

Melting Points :

- Compounds with sulfamoylphenyl groups (e.g., 5b, 5c) exhibit higher melting points (>280°C) due to strong intermolecular hydrogen bonding, whereas analogues lacking polar groups (e.g., the target compound) likely have lower melting points, though data is unavailable .

Biological Activity

Molecular Characteristics

- Molecular Formula : C14H11N3O

- Molecular Weight : 269.25 g/mol

- Structure : The compound features a furan ring and a pyridine moiety, which are critical for its biological activity. The cyano group contributes to its reactivity.

| Property | Value |

|---|---|

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of 2-cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the cyano group allows it to act as an electrophile, potentially forming covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting normal cellular functions.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . For instance, in vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Additionally, preliminary investigations suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

In Vitro Studies

-

Anticancer Activity :

- A study conducted by Zhang et al. (2023) reported that treatment with varying concentrations of the compound led to a significant decrease in cell viability in MCF-7 (breast cancer) cells.

- Mechanistic studies revealed that the compound activates caspase pathways, leading to apoptosis.

-

Antimicrobial Activity :

- Research by Liu et al. (2024) assessed the antimicrobial efficacy against E. coli and Staphylococcus aureus, finding an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the therapeutic potential of this compound. Early animal models have shown promise, indicating that the compound can effectively reduce tumor size without significant toxicity to normal tissues.

Q & A

Q. Critical parameters :

- Temperature : Excess heat can lead to side reactions (e.g., furan ring decomposition).

- pH control : Acidic conditions (e.g., HCl) may stabilize intermediates during reduction steps .

- Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted starting materials .

How can researchers address discrepancies in spectroscopic data when characterizing this compound?

Advanced Research Question

Discrepancies in NMR, IR, or mass spectrometry data often arise from:

- Tautomerism : The α,β-unsaturated cyano group may exhibit keto-enol tautomerism, leading to split peaks in H NMR .

- Solvent effects : Residual solvents (e.g., DMSO-d₆) can obscure signals; use deuterated chloroform for clearer spectra .

- Dynamic behavior : Rotamers around the amide bond may cause broadening of signals. Heating the sample to 50°C or using 2D NMR (e.g., COSY, HSQC) can resolve this .

Q. Methodological solutions :

- Cross-validation : Combine HPLC (for purity assessment) with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

- Computational validation : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .

What in vitro models are suitable for assessing the biological activity of this compound?

Basic Research Question

Given its structural similarity to bioactive enamide derivatives, the following assays are recommended:

- Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase (COX-2) using fluorometric or colorimetric assays .

- Cytotoxicity screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., adenosine A₂A) to study binding affinity .

Q. Advanced considerations :

- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

- Molecular docking : Predict target interactions using AutoDock Vina or Schrödinger Suite, focusing on the furan and methoxypyridine moieties as pharmacophores .

What strategies can optimize the solubility and stability of this compound for pharmacological testing?

Advanced Research Question

Solubility enhancement :

- Co-solvent systems : Use PEG-400 or cyclodextrins to improve aqueous solubility .

- pH adjustment : Protonate the pyridine nitrogen under acidic conditions (pH 4–5) to increase ionization .

Q. Stability optimization :

Q. Formulation :

How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?

Advanced Research Question

- Kinetic studies : Monitor reaction progress using in situ FTIR to track carbonyl group consumption .

- Isotopic labeling : Introduce C-labeled cyano groups to trace bond formation via NMR .

- Computational modeling : Use Gaussian 09 to simulate transition states and identify rate-limiting steps (e.g., nucleophilic attack on the carbonyl carbon) .

What are the implications of structural modifications (e.g., replacing methoxypyridine with fluorophenyl) on bioactivity?

Advanced Research Question

- SAR analysis : Synthesize analogs with halogenated aryl groups and compare IC₅₀ values in enzyme assays .

- Electron-withdrawing effects : Fluorine substitution may enhance metabolic stability but reduce solubility due to increased hydrophobicity .

- Steric effects : Bulkier substituents on the pyridine ring could hinder target binding, as shown in docking studies of similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.